1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride
Description
“1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1797954-24-5 . It has a molecular weight of 309.77 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The IUPAC name of the compound is "1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid hydrochloride" . The InChI code is "1S/C10H15N3O4S.ClH/c1-12-6-9(11-7-12)18(16,17)13-4-2-3-8(5-13)10(14)15;/h6-8H,2-5H2,1H3,(H,14,15);1H" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.77 . It is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .Future Directions
properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S.ClH/c1-12-6-9(11-7-12)18(16,17)13-4-2-3-8(5-13)10(14)15;/h6-8H,2-5H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKGBZFZBXOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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